2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H8FNO2 It is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-3-fluorobenzonitrile and 2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Solvents: Common solvents used in the synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-cyano-3-fluorophenylboronic acid, 4-cyano-2-fluorophenylboronic acid, and 3-cyano-5-fluorophenylboronic acid share structural similarities.
Uniqueness: The presence of the methylpropanoic acid moiety in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-cyano-3-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBCZIZIGPKQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C#N)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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